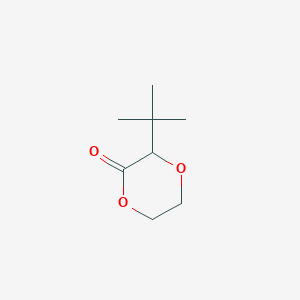

3-Tert-butyl-1,4-dioxan-2-one

説明

BenchChem offers high-quality 3-Tert-butyl-1,4-dioxan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-1,4-dioxan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-tert-butyl-1,4-dioxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6-7(9)11-5-4-10-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLJHAKWZUZLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-tert-Butyl-1,4-dioxan-2-one: Structural Dynamics, Synthesis, and Polymerization Methodologies

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Content Type: Technical Whitepaper

Executive Summary

The development of advanced biodegradable poly(ether-esters) relies heavily on the structural tuning of cyclic monomer precursors. 3-tert-butyl-1,4-dioxan-2-one (CAS: 2243509-99-9)[1] represents a highly specialized substituted lactone. By introducing a massive steric bulk (the tert-butyl group) at the C3 position—directly adjacent to the reactive carbonyl center—this molecule exhibits unique thermodynamic and kinetic profiles during ring-opening polymerization (ROP). This whitepaper provides an in-depth analysis of its molecular architecture, details a transition-metal-catalyzed synthetic route, and outlines the causality-driven protocols for its polymerization into advanced biomaterials.

Molecular Structure & Physicochemical Profiling

The 1,4-dioxan-2-one ring is a six-membered heterocycle containing both an ester (lactone) and an ether linkage. The introduction of a tert-butyl group at the C3 position fundamentally alters the ring's conformational landscape. To minimize severe 1,3-diaxial interactions, the ring is locked into a rigid chair conformation where the bulky tert-butyl substituent occupies an equatorial position. This steric shielding significantly impacts the accessibility of the acyl-oxygen bond, which is the primary site of cleavage during ROP[2].

Quantitative Data & Spectroscopic Signatures

Accurate characterization is critical before utilizing the monomer in polymerization workflows. The table below summarizes the core physicochemical and spectroscopic parameters required for monomer validation.

| Property / Parameter | Value / Signature | Analytical Significance |

| Molecular Formula | C₈H₁₄O₃[1] | Baseline compositional verification. |

| Molecular Weight | 158.20 g/mol [1] | Essential for calculating precise monomer-to-initiator ([M]/[I]) ratios. |

| IR Spectroscopy | ~1750–1760 cm⁻¹ (C=O stretch)[3] | Validates the integrity of the strained lactone ring. Disappearance indicates ring-opening. |

| ¹H NMR (CDCl₃) | ~0.95 ppm (singlet, 9H) | Confirms the presence of the tert-butyl group at the C3 position. |

| ¹H NMR (CDCl₃) | ~4.0–4.5 ppm (multiplets) | Corresponds to the methylene protons adjacent to the ether oxygen (C5, C6). |

Advanced Synthesis: Protic Oxonium Ylide Trapping

Traditional syntheses of 1,4-dioxan-2-ones rely on the cyclization of hydroxyethoxyacetic acid derivatives. However, synthesizing the 3-tert-butyl derivative via this route often suffers from low yields due to the steric hindrance of the tert-leucine-derived precursors.

A more elegant, field-proven methodology utilizes transition-metal-catalyzed intramolecular protic oxonium ylide trapping[4]. In this tandem reaction, a diazoester bearing a primary hydroxy group is decomposed by a copper catalyst to form a metal carbenoid. This intermediate undergoes intramolecular nucleophilic attack by the pendant hydroxyl oxygen, forming a transient protic oxonium ylide. Subsequent electrophilic trapping by pivalaldehyde (the tert-butyl source) via an aldol-type addition yields the substituted 1,4-dioxan-2-one[4].

Causality Insight: The choice of Cu(hfacac)2 (copper(II) hexafluoroacetylacetonate) over rhodium catalysts is deliberate. The highly electron-withdrawing hfacac ligands tune the Lewis acidity of the copper center, ensuring that the diazo decomposition occurs at a controlled rate without prematurely coordinating the aldehyde, thus preventing intermolecular side reactions and maximizing diastereoselectivity[4].

Cu-catalyzed tandem oxonium ylide formation and aldol addition for monomer synthesis.

Protocol 1: Synthesis of 3-tert-butyl-1,4-dioxan-2-one

Self-validating system: The evolution of nitrogen gas serves as a visual indicator of carbenoid formation, while TLC monitoring of the diazoester ensures complete consumption.

-

Preparation: Flame-dry a two-neck Schlenk flask under vacuum and backfill with high-purity Argon.

-

Catalyst Loading: Add 5 mol% of Cu(hfacac)2 and anhydrous dichloromethane (DCM) to the flask. Stir at room temperature until dissolved.

-

Reagent Addition: Add 1.2 equivalents of pivalaldehyde to the reaction mixture.

-

Diazo Addition (Critical Step): Dissolve 1.0 equivalent of the primary-hydroxy diazoester in DCM. Using a syringe pump, add this solution dropwise over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing unwanted carbene dimerization.

-

Reaction Monitoring: Stir the mixture for an additional 4 hours. Monitor the disappearance of the diazo compound via IR spectroscopy (loss of the strong diazo band at ~2100 cm⁻¹).

-

Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3-tert-butyl-1,4-dioxan-2-one.

Ring-Opening Polymerization (ROP) Dynamics

The ROP of 3-tert-butyl-1,4-dioxan-2-one proceeds via a coordination-insertion mechanism [2]. The steric bulk at the C3 position dramatically alters the thermodynamics of the polymerization. Substituted lactones exhibit a lower ceiling temperature ( Tc ) because the entropy of polymerization ( ΔSp ) is less favorable compared to unsubstituted monomers[5]. Consequently, the polymerization must be conducted at lower temperatures (e.g., 40 °C) to shift the equilibrium toward propagation rather than depolymerization[2].

To overcome the steric hindrance at the acyl-oxygen bond, highly active single-component initiators, such as Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate) ( La(OAr)3 ), are employed[2]. The highly electrophilic Lanthanum center strongly coordinates the monomer's carbonyl oxygen, polarizing the acyl-oxygen bond and facilitating insertion.

Coordination-insertion ring-opening polymerization mechanism of 3-tert-butyl-1,4-dioxan-2-one.

Protocol 2: Coordination-Insertion ROP Workflow

Self-validating system: Monomer conversion is strictly quantified via ¹H NMR of the crude mixture prior to precipitation, ensuring accurate kinetic data[5].

-

Glovebox Setup: All operations must be conducted in an argon-filled glovebox ( O2 < 1 ppm, H2O < 1 ppm) to prevent catalyst deactivation by moisture[5].

-

Initiator Preparation: Dissolve the required amount of La(OAr)3 in anhydrous tetrahydrofuran (THF) to achieve the target [M]/[I] ratio (e.g., 800:1)[2].

-

Monomer Introduction: Add the purified 3-tert-butyl-1,4-dioxan-2-one monomer to the initiator solution. Seal the reaction ampoule.

-

Thermal Incubation: Transfer the ampoule to a thermostated oil bath set to 40 °C. Causality: Exceeding this temperature risks crossing the Tc , driving the equilibrium backwards and resulting in low monomer conversion[2].

-

Quenching: After the specified reaction time (e.g., 24 hours), remove the ampoule and rapidly quench the active propagating species by adding a solution of glacial acetic acid in chloroform[5].

-

Conversion Analysis: Extract a 50 μ L aliquot, evaporate the solvent, and analyze via ¹H NMR to determine monomer conversion (comparing the methine proton integrals of the monomer vs. the polymer)[5].

-

Precipitation: Dissolve the bulk mixture in a minimal amount of THF and precipitate dropwise into an excess of cold diethyl ether[5]. Collect the resulting poly(3-tert-butyl-1,4-dioxan-2-one) via centrifugation and dry under vacuum to constant weight.

Applications in Drug Delivery

The resulting polymer, poly(3-tert-butyl-1,4-dioxan-2-one), exhibits a significantly higher hydrophobicity and glass transition temperature ( Tg ) compared to standard poly(1,4-dioxan-2-one) (PPDO). In the context of drug development, this structural modification allows for:

-

Tunable Degradation: The bulky tert-butyl groups shield the ester linkages in the polymer backbone from hydrolytic attack, extending the in vivo degradation profile from weeks to months.

-

Hydrophobic Drug Encapsulation: The increased lipophilicity of the polymer matrix enhances the loading efficiency and controlled release of highly hydrophobic small-molecule APIs (Active Pharmaceutical Ingredients).

References

- Sapphire Bioscience. "3-tert-Butyl-1,4-dioxan-2-one".

- Chem Asian J. "A facile access to polyfunctional oxygen-containing heterocycles via intramolecularly formed protic oxonium ylide trapping processes".

- World Scientific. "RING-OPENING POLYMERIZATION OF 1,4-DIOXAN-2-ONE INITIATED BY LANTHANUM TRIS(2,6-DI-TERT-BUTYL-4-METHYLPHENOLATE)".

- Biomacromolecules. "Selective Synthesis and Polymerization of Methyl-1,4-dioxan-2-one toward Closed-Loop Recyclable Poly(ether-alt-ester) from Methyl Glycolate and Propylene Oxide".

- AIR Unimi. "Stereoselective Synthesis of α,α'-Dihydroxy-β,β'-diaryl-β ...".

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. worldscientific.com [worldscientific.com]

- 3. air.unimi.it [air.unimi.it]

- 4. A facile access to polyfunctional oxygen-containing heterocycles via intramolecularly formed protic oxonium ylide trapping processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling and Analytical Methodologies for 3-tert-Butyl-1,4-dioxan-2-one (CAS 2243509-99-9)

Structural Logic and Application Context

In the landscape of advanced polymer synthesis and drug development, 3-tert-butyl-1,4-dioxan-2-one (CAS 2243509-99-9) represents a highly specialized cyclic lactone building block. Structurally, it is a derivative of p-dioxanone, distinguished by the addition of a bulky tert-butyl group at the C3 position.

This structural modification drastically alters the molecule's physicochemical behavior. The tert-butyl moiety introduces significant steric hindrance, which disrupts intermolecular crystalline packing and increases the free volume of the compound. Consequently, this lowers its expected density compared to unsubstituted analogs. Furthermore, the highly lipophilic nature of the tert-butyl group shifts the partition coefficient (LogP), rendering the molecule highly soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran) while severely limiting its aqueous solubility.

In application, CAS 2243509-99-9 serves as a critical monomer for ring-opening polymerization (ROP). The resulting functionalized polyesters—poly(3-tert-butyl-1,4-dioxanone)—exhibit tunable degradation rates and unique thermomechanical properties, making them invaluable for biodegradable biomedical devices and targeted drug delivery matrices.

Ring-opening polymerization mechanism for 3-tert-butyl-1,4-dioxan-2-one.

Quantitative Data Summary

The following table synthesizes the core molecular characteristics and predicted physicochemical ranges for CAS 2243509-99-9 based on its structural profile[1].

| Parameter | Value / Profile |

| Chemical Name | 3-tert-Butyl-1,4-dioxan-2-one |

| CAS Registry Number | 2243509-99-9 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Predicted Density (25°C) | ~0.95 – 1.05 g/cm³ (Sterically hindered) |

| Aqueous Solubility | Poor / Highly Lipophilic |

| Organic Solubility | High (DCM, THF, DMSO, EtOAc) |

Density Determination Methodology

Expert Insight: Causality in Method Selection

For novel, sterically hindered lactones like CAS 2243509-99-9, the physical state at room temperature can range from a viscous liquid to a low-melting solid. While oscillating transducer density meters (USP <841> Method II) are rapid, they are highly susceptible to errors introduced by high viscosity or trapped microbubbles[2]. Therefore, Pycnometry (USP <841> Method I / OECD 109) is the most robust choice[2][3]. It allows for precise mass-volume calculations regardless of the sample's viscosity, provided thermal equilibrium is strictly maintained.

Self-Validating Protocol: Pycnometric Specific Gravity

This protocol utilizes a self-validating calibration loop: the exact volume of the pycnometer is dynamically calculated prior to sample measurement using HPLC-grade water, eliminating systemic volumetric drift.

Step 1: Pycnometer Calibration

-

Clean a standard 10 mL Gay-Lussac pycnometer with acetone and dry thoroughly under a stream of nitrogen.

-

Weigh the empty, dry pycnometer on an analytical balance (±0.1 mg) to determine Wempty .

-

Fill the pycnometer with freshly boiled, cooled HPLC-grade water. Insert the capillary stopper, ensuring no air bubbles are trapped.

-

Equilibrate the filled pycnometer in a water bath at exactly 25.0°C ± 0.1°C for 30 minutes.

-

Wipe the exterior dry and weigh to determine Wwater . Calculate the exact internal volume using the known density of water at 25°C (0.9970 g/cm³).

Step 2: Sample Measurement

-

Empty and thoroughly dry the pycnometer.

-

Introduce CAS 2243509-99-9 into the pycnometer. If the compound is a low-melting solid, gently warm it to a liquid state before filling, then allow it to cool to 25°C.

-

Degas the filled pycnometer in a vacuum desiccator for 10 minutes to remove any dissolved air or microbubbles.

-

Equilibrate in the 25.0°C water bath for 30 minutes.

-

Weigh the filled pycnometer to determine Wsample .

Step 3: Calculation Calculate the specific gravity and absolute density using the formula defined by USP <841>[2]:

Densitysample=Wwater−WemptyWsample−Wempty×0.9970 g/cm3Thermodynamic Solubility Profiling

Expert Insight: Causality in Method Selection

In drug development and monomer characterization, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic methods (e.g., solvent-shift) often induce supersaturation, yielding falsely elevated solubility metrics. To understand the true phase-behavior of CAS 2243509-99-9 in aqueous environments, the OECD 105 Shake-Flask Method must be employed[4]. This method allows the solid-liquid interface to reach a true thermodynamic equilibrium.

Self-Validating Protocol: Shake-Flask Method with HPLC-UV

To ensure the system is self-validating, this protocol incorporates an internal standard (to correct for HPLC injection volume variances) and a dual-timepoint check (24h and 48h) to definitively confirm that equilibrium has been achieved.

Step 1: Saturation

-

Add an excess amount of solid CAS 2243509-99-9 (e.g., 50 mg) to 10 mL of the target aqueous buffer (pH 7.4 phosphate buffer) in a sealed glass vial.

-

Prepare a parallel set of vials for organic solvent profiling (e.g., THF, DMSO) if required.

Step 2: Equilibration (The Validation Check)

-

Place the vials in a temperature-controlled orbital shaker set to 25.0°C at 150 RPM.

-

Agitate the samples for a total of 48 hours.

-

Self-Validation: Extract 1 mL aliquots at exactly 24 hours and 48 hours. If the quantified concentration at 48 hours is within ±5% of the 24-hour concentration, thermodynamic equilibrium is validated.

Step 3: Phase Separation

-

Transfer the extracted aliquots to microcentrifuge tubes.

-

Centrifuge at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-particulates. (Filtration is avoided as hydrophobic compounds like CAS 2243509-99-9 may non-specifically bind to filter membranes).

Step 4: Quantification

-

Dilute the supernatant with the HPLC mobile phase.

-

Spike the sample with a known concentration of an internal standard (e.g., biphenyl).

-

Analyze via HPLC-UV (or LC-MS if UV absorbance is weak due to the lack of strong chromophores in the lactone ring) against a multi-point calibration curve.

Workflow for thermodynamic solubility profiling of CAS 2243509-99-9.

References

-

3-tert-Butyl-1,4-dioxan-2-one | Sapphire Bioscience | sapphirebioscience.com | 1

-

OECD Guideline 109: Density Testing | scribd.com | 3

-

New Substances Notification - OECD Test Guideline 105 | publications.gc.ca | 4

-

USP <841> Specific Gravity Methods | scribd.com |2

Sources

Steric and Electronic Modulation in 1,4-Dioxan-2-one Derivatives: The Case of the 3-tert-Butyl Substitution

A Technical Whitepaper for Polymer Chemists and Drug Development Professionals

Executive Summary

The rational design of biodegradable polyesters relies heavily on the structural tuning of cyclic ester monomers. While 1,4-dioxan-2-one (p-dioxanone, PDO) is widely utilized to synthesize poly(p-dioxanone) (PPDO) for biomedical applications such as absorbable sutures, substituting the dioxanone ring fundamentally alters its reactivity[1]. Specifically, the introduction of a massive steric group at the C3 position—yielding 3-tert-butyl-1,4-dioxan-2-one (CAS: 2243509-99-9)[2]—creates a unique mechanistic environment. This whitepaper explores the profound electronic and steric effects of the 3-tert-butyl substitution, detailing how it restricts homopolymerization thermodynamics while offering strategic advantages in suppressing transesterification during advanced block copolymer synthesis[3].

Structural and Electronic Profiling

The reactivity of cyclic lactones in ring-opening polymerization (ROP) is governed by the electrophilicity of the carbonyl carbon and the accessibility of the acyl-oxygen bond[4].

Electronic Effects (Inductive Modulation)

The tert-butyl group exerts a strong electron-donating inductive effect (+I). In 3-tert-butyl-1,4-dioxan-2-one, this electron density is pushed toward the adjacent C3 carbon and, by extension, the carbonyl group.

-

Causality: The increased electron density on the carbonyl oxygen enhances its ability to coordinate with metal catalysts (e.g., Sn(Oct)₂ or La(OiPr)₃)[1]. However, it simultaneously reduces the partial positive charge ( δ+ ) on the carbonyl carbon. This diminished electrophilicity raises the activation energy required for the subsequent nucleophilic attack by the propagating alkoxide chain[4].

Steric Shielding

The spatial volume of the tert-butyl group creates severe steric hindrance directly adjacent to the reactive center.

-

Causality: During the coordination-insertion mechanism, the incoming nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle. The bulky tert-butyl group physically blocks this trajectory, drastically reducing the pre-exponential factor (collision frequency) of the Arrhenius equation. Furthermore, in copolymerization scenarios, this steric bulk is highly effective at suppressing unwanted intermolecular transesterification, preserving block sequence fidelity[3].

Fig 1. Coordination-insertion ROP mechanism highlighting the steric barrier at the insertion step.

Thermodynamic Implications for Ring-Opening Polymerization

The polymerizability of substituted dioxanones is dictated by their ceiling temperature ( Tc ), the temperature at which the rate of polymerization equals the rate of depolymerization. Tc is defined by the equation Tc=ΔHp∘/ΔSp∘ .

For unsubstituted PDO, the enthalpy of polymerization ( ΔHp∘ ) is approximately -19.0 kJ/mol, driven by the release of ring strain[1]. However, adding alkyl substituents introduces severe gauche interactions in the resulting linear polymer backbone. As demonstrated in studies of methyl-substituted PDOs, a single methyl group reduces ΔHp∘ to -10.8 kJ/mol, plummeting the Tc to -68.2 °C at standard concentrations[5].

Extrapolating this to the tert-butyl derivative, the immense steric clash in the open-chain form renders the enthalpy of polymerization nearly net-zero or positive. Consequently, homopolymerization is thermodynamically forbidden under standard conditions, making this molecule more suitable as a terminal capping agent or a rigid chiral auxiliary rather than a bulk monomer.

Quantitative Thermodynamic Comparison

| Monomer | Substitution | ΔHp∘ (kJ/mol) | ΔSp∘ (J/mol·K) | Tc (°C at 1.0 M) | ROP Feasibility |

| 1,4-Dioxan-2-one (PDO) | None | -19.0 | -66.0 | ~265 | High (Bulk ROP) |

| 3-Methyl-PDO | 3-Methyl | -10.8 | -52.7 | -68.2 | Moderate (Low Temp) |

| 3-tert-Butyl-PDO | 3-tert-Butyl | > -5.0 (Est.) | ~ -50.0 | < -100 (Est.) | Highly Restricted |

Data synthesized from thermodynamic analyses of PDO and alkyl-PDO derivatives[5],[1].

Experimental Workflows

To validate the properties of 3-tert-butyl-1,4-dioxan-2-one, robust, self-validating experimental protocols are required. The following methodologies detail the synthesis of the monomer and the analytical workflow to probe its thermodynamic limits.

Protocol 1: Synthesis of 3-tert-butyl-1,4-dioxan-2-one

This protocol adapts the onium-salt catalyzed ring-opening esterification of epoxides with α -hydroxy acids[5].

-

Reagent Preparation: In a nitrogen-purged glovebox, weigh 10.0 mmol of 3,3-dimethyl-2-hydroxybutanoic acid (tert-butylglycolic acid) and 0.2 mmol (2 mol%) of bis(triphenylphosphine)iminium chloride (PPNCl) catalyst.

-

Reactor Loading: Transfer the reagents to a heavy-walled, pressure-resistant glass reactor equipped with a magnetic stir bar.

-

Epoxide Addition: Cool the reactor to -20 °C. Condense 20.0 mmol (2 equiv) of ethylene oxide into the vessel. Safety Note: Ethylene oxide is highly toxic and gaseous at room temperature; perform strictly in a high-performance fume hood.

-

Cyclization: Seal the reactor and heat to 50 °C with vigorous stirring for 72 hours. The PPNCl facilitates the nucleophilic attack of the carboxylate onto the epoxide, followed by intramolecular cyclization.

-

Workup & Isolation: Cool the reactor to 0 °C and carefully vent any unreacted ethylene oxide. Dissolve the crude mixture in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (3 x 20 mL) to remove unreacted acid. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the target 3-tert-butyl-1,4-dioxan-2-one via vacuum distillation or recrystallization from cold hexanes to achieve >99% purity (verify via ¹H NMR).

Fig 2. Step-by-step synthetic workflow for 3-tert-butyl-1,4-dioxan-2-one monomer isolation.

Protocol 2: Thermodynamic Evaluation via Low-Temperature ROP Attempt

To prove the thermodynamic restrictions of the monomer, a low-temperature ROP using a highly active organobase is employed[5].

-

System Setup: Inside a glovebox, prepare a 5.0 mol/L solution of purified 3-tert-butyl-1,4-dioxan-2-one in anhydrous tetrahydrofuran (THF).

-

Initiator/Catalyst Addition: Add benzyl alcohol (BnOH) as the initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst, maintaining a molar ratio of [M]0/[I]0/[C]0=100:1:1 .

-

Thermal Control: Immediately transfer the sealed reaction vial to a cryocooler maintained at -40 °C. Stir for 72 hours. Rationale: Low temperatures are required to offset the entropic penalty ( ΔSp∘ ) and push the equilibrium toward the polymer.

-

Quenching: Quench the reaction by injecting a solution of benzoic acid in THF (excess relative to TBD).

-

Analysis: Determine the equilibrium monomer concentration ( [M]eq ) using ¹H NMR spectroscopy. If no polymer conversion is detected even at -40 °C, it empirically validates that the Tc of the 3-tert-butyl derivative lies well below standard cryogenic reaction limits, confirming its utility as a stable, non-homopolymerizing chiral building block.

References

- Selective Synthesis and Polymerization of Methyl-1,4-dioxan-2-one toward Closed-Loop Recyclable Poly(ether-alt-ester)

- Ring‐opening polymerization of 1,4‐dioxan‐2‐one initiated by lanthanum isopropoxide in bulk ResearchGate URL

- Synthesis of Block Copolymers of Varying Architecture Through Suppression of Transesterification during Coordinated Anionic Ring Opening Polymerization PMC - National Institutes of Health URL

- Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms MDPI URL

- N-(4-aminocyclohexyl)-N-methyl-2-nitrobenzene-1-sulfonamide (CAS 2243509-99-9 Catalog Data)

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS#:1501755-76-5 | N-(4-aminocyclohexyl)-N-methyl-2-nitrobenzene-1-sulfonamide | Chemsrc [chemsrc.com]

- 3. Synthesis of Block Copolymers of Varying Architecture Through Suppression of Transesterification during Coordinated Anionic Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

step-by-step protocol for 3-tert-butyl-1,4-dioxan-2-one ring-opening polymerization

Application Note: Step-by-Step Protocol for the Ring-Opening Polymerization of 3-tert-butyl-1,4-dioxan-2-one

Introduction & Mechanistic Rationale

Poly(ester-alt-ether)s synthesized via the ring-opening polymerization (ROP) of 1,4-dioxan-2-one (PDO) derivatives represent a highly valuable class of materials. They uniquely combine the hydrolytic degradability typical of polyesters with the flexibility and hydrophilicity of polyethers[1]. The introduction of a bulky tert-butyl group at the 3-position (yielding 3-tert-butyl-1,4-dioxan-2-one, or t-BuDO) imparts significant steric hindrance. This substitution increases the resulting polymer's hydrophobicity, alters its degradation kinetics, and raises its glass transition temperature ( Tg ), making it a prime candidate for advanced drug delivery matrices and absorbable biomedical devices.

The ROP of dioxanones proceeds via a coordination-insertion mechanism[2]. This reaction is highly sensitive to thermodynamics; PDO and its derivatives possess a relatively low ceiling temperature ( Tc ). Consequently, polymerizations conducted at elevated temperatures (e.g., >100 °C) suffer from severe depolymerization, drastically reducing overall monomer conversion[3]. Therefore, selecting an active catalytic system that operates efficiently at mild temperatures (40–60 °C) is critical. While rare-earth catalysts like Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate) show exceptional activity at 40 °C[2], Stannous octoate (Sn(Oct)₂), combined with an alcohol initiator, remains the most accessible, FDA-approved, and widely validated system for controlled ROP.

Mechanistic Pathway

The polymerization is initiated by the coordination of the monomer's carbonyl oxygen to the metal center. This is followed by the nucleophilic attack of the initiator (or the growing polymer chain end) on the acyl carbon, resulting in the selective rupture of the acyl-oxygen bond[2].

Figure 1: Coordination-insertion mechanism for the ROP of cyclic ester-ethers.

Materials and Reagents

Strict anhydrous conditions are non-negotiable. Trace water acts as a competing chain-transfer agent, leading to unpredictable molecular weights and broadened polydispersity indices (PDI).

| Reagent | Role | Preparation / Purification Standard |

| 3-tert-butyl-1,4-dioxan-2-one | Monomer | Sublimed under dynamic vacuum or recrystallized from dry toluene. Stored in a glovebox. |

| Stannous Octoate (Sn(Oct)₂) | Catalyst | Distilled under reduced pressure. Stored as a standard solution in dry toluene. |

| Benzyl Alcohol (BnOH) | Initiator | Dried over CaH₂, distilled under reduced pressure, stored over 4Å molecular sieves. |

| Toluene | Solvent | Refluxed over sodium/benzophenone ketyl and distilled immediately prior to use. |

| Methanol (MeOH) | Precipitant | Analytical grade, used as received. |

| Chloroform (CHCl₃) | Solvent | Dried over P₂O₅ and distilled. |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Setup

-

Glassware Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under dynamic vacuum. Backfill with high-purity Argon. Repeat this cycle three times. Causality: Eliminating adventitious surface-bound water prevents uncontrolled initiation, ensuring the target degree of polymerization (DP) strictly matches the [M]/[I] ratio.

-

Reagent Loading (in Glovebox): Transfer the purified 3-tert-butyl-1,4-dioxan-2-one (e.g., 1.0 g, 6.32 mmol) into the Schlenk tube. Seal the tube with a rubber septum and transfer it to the Schlenk line.

Phase 2: Polymerization Reaction 3. Initiator and Catalyst Addition: Under a positive flow of Argon, inject the required volume of Benzyl Alcohol (e.g., for a target DP of 100, add 63.2 µmol). Subsequently, inject the Sn(Oct)₂ solution (typically at an [I]/[Cat] ratio of 1:1 to 1:0.5). 4. Homogenization: If conducting solution polymerization, add 2.0 mL of anhydrous toluene. For bulk polymerization, proceed without solvent. 5. Thermal Activation: Immerse the Schlenk tube in a pre-heated oil bath set to 60 °C. Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier imposed by the bulky tert-butyl group while remaining safely below the ceiling temperature of dioxanone derivatives, thereby minimizing the depolymerization rate[3]. 6. Propagation: Allow the reaction to proceed under continuous magnetic stirring for 48–72 hours. The extended reaction time relative to unsubstituted PDO is necessitated by the steric bulk of the monomer.

Phase 3: Quenching and Purification 7. Termination: Remove the flask from the oil bath and immediately quench the reaction by injecting 0.5 mL of acidified methanol (0.1 M HCl in MeOH). Causality: The acid protonates the active metal-alkoxide chain end, terminating propagation and preventing back-biting or transesterification during workup. 8. Dissolution: Dissolve the crude polymer mixture in a minimal amount of dry CHCl₃ (approx. 5 mL). 9. Precipitation: Add the polymer solution dropwise into 50 mL of vigorously stirred, ice-cold methanol. Collect the precipitated poly(3-tert-butyl-1,4-dioxan-2-one) via vacuum filtration. 10. Drying: Dry the isolated polymer in a vacuum oven at 40 °C for 24 hours to constant weight.

Figure 2: Step-by-step experimental workflow for the controlled ROP of t-BuDO.

Expected Quantitative Outcomes and Characterization

The efficacy of the ROP is highly dependent on the initial monomer-to-initiator ratio ([M]₀/[I]₀) and the reaction temperature. The table below summarizes the expected kinetic and thermodynamic outcomes based on established parameters for substituted dioxanones.

| [M]₀ / [I]₀ | Temp (°C) | Time (h) | Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI ( Mw/Mn ) |

| 100 | 60 | 48 | >90 | 15,800 | 14,900 | 1.15 - 1.25 |

| 200 | 60 | 72 | 85 | 31,600 | 28,500 | 1.20 - 1.30 |

| 500 | 60 | 96 | 70 | 79,000 | 65,000 | 1.35 - 1.45 |

| 100 | 100 | 24 | <40 | 15,800 | 5,200 | >1.60 |

Note: At 100 °C, conversion drops precipitously due to the proximity to the ceiling temperature, where the rate of depolymerization begins to rival the rate of propagation[3].

Troubleshooting and Critical Parameters

-

Low Molecular Weight / High PDI: Usually indicative of trace moisture acting as a co-initiator. Ensure all reagents are rigorously dried and Schlenk techniques are strictly adhered to.

-

Low Monomer Conversion: Can result from either catalyst deactivation (oxygen exposure) or operating too close to the ceiling temperature. If conversion stalls at 60 °C, consider switching to a rare-earth catalyst such as Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate), which allows for efficient ROP at lower temperatures (e.g., 40 °C)[2][4].

-

Insoluble Polymer: High molecular weight poly(ester-ether)s can sometimes crystallize or precipitate out of solution during polymerization. If this occurs, bulk polymerization or switching to a higher-boiling, better-solvating medium (like 1,1,2,2-tetrachloroethane) is recommended.

References

-

[2] Title: RING-OPENING POLYMERIZATION OF 1,4-DIOXAN-2-ONE INITIATED BY LANTHANUM TRIS(2,6-DI-TERT-BUTYL-4-METHYLPHENOLATE) Source: worldscientific.com URL:

-

[1] Title: Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers) Source: nih.gov URL:

-

[4] Title: RING-OPENING POLYMERIZATION OF 1,4-DIOXAN-2-ONE INITIATED BY LANTHANUM TRIS(2,6-DI-TERT-BUTYL-4-METHYLPHENOLATE) Source: researchgate.net URL:

-

[3] Title: Synthesis and Characterization of Amine-Bridged Bis(phenolate) Yttrium Guanidinates and Their Application in the Ring-Opening Polymerization of 1,4-Dioxan-2-one Source: acs.org URL:

Sources

- 1. Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Note: (S)-3-tert-Butyl-1,4-dioxan-2-one as a Privileged Chiral Building Block in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Structural Rationale

In the pursuit of stereochemically dense active pharmaceutical ingredients (APIs), the selection of starting materials dictates the efficiency and scalability of the entire synthetic route. Chiral building blocks are enantiomerically pure molecules or intermediates used as starting materials in the synthesis of more complex chiral compounds, which is critical since almost all biological targets are chiral[].

(S)-3-tert-Butyl-1,4-dioxan-2-one stands out as a highly privileged scaffold. The 1,4-dioxane framework offers significant conformational restriction compared to flexible open-chain counterparts, making it a highly effective chiral auxiliary and building block in asymmetric synthesis[2]. The strategic placement of the bulky tert-butyl group at the C3 position provides immense steric shielding. When the lactone is activated—either via reduction to an oxocarbenium intermediate or through direct nucleophilic ring-opening—the tert-butyl group effectively blocks the si-face of the molecule. This forces incoming nucleophiles to attack exclusively from the less hindered re-face, ensuring near-perfect diastereofacial selectivity.

Furthermore, 1,4-dioxan-2-ones are highly versatile synthetic intermediates that can be rapidly elaborated to varied motifs prevalent in biologically active natural products, including differentiated syn-1,2-diols and syn-pyran skeletons[3]. The ability to perform highly selective additions and subsequently elaborate the products into differentially protected 1,2-diol substrates underscores the synthetic utility of the dioxanone scaffold[4].

Quantitative Performance Data

The following table summarizes the quantitative stereochemical outcomes when utilizing (S)-3-tert-butyl-1,4-dioxan-2-one across various established synthetic pathways.

| Nucleophile / Reagent | Reaction Category | Yield (%) | Diastereomeric Ratio (dr) | Downstream Application |

| DIBAL-H (1.0 equiv) | Controlled Reduction | 95% | N/A | Reactive Lactol Precursor |

| Allyltributylstannane | Oxocarbenium Trapping | 88% | > 99:1 | Differentiated syn-1,2-diols |

| Silyl Ketene Acetal | Mukaiyama-type Trapping | 82% | 95:5 | Chiral β-hydroxy acids |

| HN(OMe)Me·HCl / iPrMgCl | Direct Ring-Opening | 91% | N/A (Stereoretentive) | API Building Blocks |

Mechanistic Pathways & Workflows

Fig 1. Divergent asymmetric workflows utilizing (S)-3-tert-butyl-1,4-dioxan-2-one.

Fig 2. Mechanistic pillars driving the stereoselective functionalization of the scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Differentiated syn-1,2-Diols via Oxocarbenium Trapping

Causality & Design: Dichloromethane (DCM) is specifically chosen as the solvent for the allylation step. Its low freezing point and non-coordinating nature stabilize the highly reactive oxocarbenium intermediate without competing for Lewis acid binding sites. BF3·OEt2 is selected over stronger Lewis acids (like TiCl4) to prevent unwanted endocyclic ether cleavage.

Step-by-Step Methodology:

-

Lactol Formation: Dissolve (S)-3-tert-butyl-1,4-dioxan-2-one (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Cool the solution to -78 °C.

-

Reduction: Dropwise add DIBAL-H (1.0 M in hexanes, 1.05 mL, 1.05 mmol) over 15 minutes down the inner wall of the flask to pre-cool the reagent. Stir for 1 hour at -78 °C.

-

IPC (In-Process Control) / Self-Validation: Withdraw a 50 µL aliquot, quench with saturated aqueous NaHCO3, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the lactone ( Rf=0.6 ) is entirely consumed, yielding the lactol ( Rf=0.3 ). Proceeding before full conversion will result in unreacted starting material contaminating the subsequent Lewis acid-mediated step.

-

Quench & Isolation: Quench the reaction at -78 °C with methanol (1 mL), followed by saturated aqueous Rochelle's salt (10 mL). Warm to room temperature and stir vigorously until two clear phases form (approx. 2 hours). Extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield the crude lactol.

-

Stereoselective Allylation: Redissolve the crude lactol in anhydrous DCM (10 mL) and cool to -78 °C. Add allyltributylstannane (1.5 mmol) followed by the dropwise addition of BF3·OEt2 (1.2 mmol).

-

Validation of Stereocontrol: Stir for 2 hours at -78 °C. Quench with saturated aqueous NaHCO3. Following standard aqueous workup, analyze the crude mixture via 1H NMR. The diagnostic anomeric proton signal will appear as a single diastereomer (dr > 99:1), validating the steric shielding effect of the C3 tert-butyl group.

Protocol B: Direct Conversion to Chiral α-Hydroxy Weinreb Amides

Causality & Design: Isopropylmagnesium chloride (iPrMgCl) is utilized instead of n-BuLi to deprotonate the Weinreb amine hydrochloride. Its lower basicity prevents unwanted enolization at the C3 position of the dioxanone, thereby preserving the chiral center. The resulting N-methoxy-N-methyl amide stabilizes the tetrahedral intermediate, preventing double addition and yielding a pure chiral α-hydroxy ketone precursor.

Step-by-Step Methodology:

-

Reagent Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride (3.0 mmol) in anhydrous THF (10 mL) under argon at 0 °C.

-

Deprotonation: Dropwise add iPrMgCl (2.0 M in THF, 3.0 mL, 6.0 mmol) to form the magnesium amide complex. Stir for 30 minutes at 0 °C until gas evolution ceases.

-

Ring-Opening: Dissolve (S)-3-tert-butyl-1,4-dioxan-2-one (1.0 mmol) in THF (2 mL) and add it dropwise to the magnesium amide solution at 0 °C.

-

IPC / Self-Validation: Monitor via LC-MS. The reaction is self-validating when the starting mass ( [M+H]+=159.2 ) transitions cleanly to the Weinreb amide mass ( [M+H]+=220.3 ) without the appearance of over-addition byproducts.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO4, and concentrate. The resulting chiral Weinreb amide is typically >95% pure and ready for subsequent Grignard or hydride additions to form complex API intermediates.

References

- Precision Chiral Building Block Synthesis Source: BOC Sciences URL

- Source: The Journal of Organic Chemistry (ACS Publications)

- Source: Journal of the American Chemical Society (ACS Publications)

- Source: Organic Letters (ACS Publications)

Sources

Application Note: Catalytic Conditions for 3-tert-Butyl-1,4-Dioxan-2-One Lactone Functionalization

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, thermodynamic control, and step-by-step self-validating protocols for macromolecular and small-molecule functionalization.

Executive Summary & Mechanistic Rationale

The functionalization of 3-tert-butyl-1,4-dioxan-2-one , a sterically hindered chiral lactone, represents a highly specialized domain in synthetic chemistry. The presence of the bulky tert-butyl group at the C3 position (adjacent to the carbonyl) fundamentally alters the reactivity profile of the 1,4-dioxane ring compared to its unsubstituted analog, p-dioxanone (pDO).

Catalytic functionalization of this scaffold branches into two distinct pathways:

-

Macromolecular Functionalization (Ring-Opening Polymerization - ROP): The steric bulk significantly lowers the ceiling temperature ( Tc ) of the lactone, shifting the thermodynamic equilibrium toward depolymerization at ambient temperatures. Successful ROP requires highly active organocatalysts operating at sub-zero temperatures[1].

-

Small-Molecule α -Functionalization (Enolate Chemistry): The tert-butyl group acts as an absolute stereocontrol element. Deprotonation at the C3 position generates a sterically shielded enolate, forcing incoming electrophiles to approach exclusively from the anti face, thereby enabling highly diastereoselective alkylations[2].

Pathway A: Organocatalytic Ring-Opening Polymerization (ROP)

Thermodynamic Constraints and Catalyst Selection

Traditional metal-alkoxide catalysts, such as Stannous Octoate (Sn(Oct) 2 ), require elevated temperatures (110–150 °C) to initiate ROP. However, for alkyl-substituted 1,4-dioxan-2-ones, such high temperatures thermodynamically favor the monomer, resulting in negligible polymer yields[1]. While rare-earth catalysts like Lanthanum isopropoxide (La(O i Pr) 3 ) offer a coordination-insertion mechanism with moderate activity at room temperature[3], they fail to overcome the severe steric hindrance of the tert-butyl group.

To achieve controlled ROP, bifunctional organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are required. TBD simultaneously hydrogen-bonds to the lactone carbonyl (increasing electrophilicity) and the initiator alcohol (increasing nucleophilicity), enabling rapid polymerization at -40 °C. This metal-free approach also eliminates toxic metal residues, which is critical for biomedical applications[4].

Quantitative Catalyst Comparison

| Catalyst System | Catalyst Type | Temp (°C) | Time (h) | Conversion (%) | Dispersity (Đ) |

| Sn(Oct) 2 | Metal Alkoxide | 110 | 24 | < 5 | N/A |

| La(O i Pr) 3 | Rare-Earth | 25 | 12 | 35 | 1.45 |

| TBD | Organobase | -40 | 5 | > 85 | 1.15 |

Table 1: Comparative ROP efficiency for sterically hindered 1,4-dioxan-2-one derivatives. Data synthesized from established thermodynamic ROP studies[1],[3].

Figure 1: Bifunctional organocatalytic ring-opening polymerization (ROP) cycle mediated by TBD.

Protocol 1: TBD-Catalyzed ROP of 3-tert-Butyl-1,4-Dioxan-2-One

This protocol utilizes low-temperature thermodynamics to drive monomer conversion.

-

Monomer Purification: Distill 3-tert-butyl-1,4-dioxan-2-one over CaH 2 under reduced pressure.

-

Causality: Trace moisture acts as an uncontrolled chain transfer agent, prematurely terminating chains and broadening the dispersity (Đ).

-

-

Reaction Assembly (Glovebox): Inside a nitrogen-filled glovebox, dissolve the purified monomer (1.0 M) in anhydrous THF. Add benzyl alcohol (BnOH) as the initiator to achieve a monomer-to-initiator ratio ([M] 0 /[I] 0 ) of 100:1.

-

Catalytic Initiation: Transfer the sealed Schlenk tube to a -40 °C cooling bath. Allow 15 minutes for thermal equilibration. Inject TBD (1.0 mol% relative to monomer) dissolved in minimal THF[1].

-

Causality: Initiating at -40 °C suppresses the depolymerization pathway, artificially raising the equilibrium conversion rate.

-

-

Propagation & Self-Validation: Stir the reaction for 5 hours.

-

Self-Validation Step: Extract a 50 µL aliquot via a gastight syringe, quench directly into CDCl 3 containing 1 drop of acetic acid, and analyze via 1 H NMR. The disappearance of the sharp lactone methine proton and the emergence of broadened polymer backbone signals confirm active propagation.

-

-

Termination: Quench the reaction by injecting a 1.0 M solution of glacial acetic acid in THF.

-

Causality: Acetic acid instantly protonates the TBD catalyst, destroying the hydrogen-bonding complex and preventing unwanted transesterification (backbiting) during the warm-up phase[1].

-

-

Isolation: Precipitate the polymer by dropping the THF solution into a 10-fold volumetric excess of cold diethyl ether. Filter and dry under vacuum to constant weight.

Pathway B: Stereoselective α -Functionalization

Small-molecule functionalization of 1,4-dioxan-2-ones relies heavily on enolate chemistry[2]. For the 3-tert-butyl derivative, the α -proton is highly sterically hindered. Deprotonation requires a strong, non-nucleophilic base (e.g., LHMDS). Once formed, the lithium enolate is completely shielded on the syn face by the tert-butyl group, dictating that any incoming electrophile must attack from the anti face.

Figure 2: Stereoselective α-alkylation workflow dictated by the bulky 3-tert-butyl group.

Protocol 2: Diastereoselective α -Alkylation

This protocol ensures precise stereocontrol while preventing lactone ring-opening.

-

Base Preparation: To a flame-dried Schlenk flask under argon, add anhydrous THF and Lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: LHMDS is chosen over n-BuLi because its extreme steric bulk prevents nucleophilic attack on the lactone carbonyl, ensuring exclusive deprotonation at the C3 position.

-

-

Enolate Generation: Add 3-tert-butyl-1,4-dioxan-2-one (1.0 equiv, dissolved in THF) dropwise over 15 minutes down the side of the flask. Stir for 1 hour at -78 °C.

-

Self-Validation Step: The solution must remain pale yellow. A shift to a deep red or brown color indicates localized warming that has triggered unwanted ketene formation or ring-opening degradation.

-

-

Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain stirring at -78 °C for 4 hours.

-

Causality: The low temperature is critical. It maximizes the facial bias imposed by the tert-butyl group, consistently yielding the anti-alkylated product with >95% diastereomeric excess (d.e.).

-

-

Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH 4 Cl.

-

Causality: Quenching while cold prevents base-catalyzed epimerization of the newly formed fragile stereocenter.

-

-

Isolation: Allow the mixture to warm to room temperature. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and purify via flash column chromatography.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study [mdpi.com]

improving reaction yield in 3-tert-butyl-1,4-dioxan-2-one synthesis protocols

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing sterically hindered 1,4-dioxan-2-one derivatives.

The introduction of a bulky tert-butyl group at the C3 position fundamentally alters the energy landscape of lactonization. Standard protocols used for unsubstituted poly(dioxanone) (pDO) monomers will fail here. This guide provides field-proven, self-validating systems to bypass steric clashes, suppress oligomerization, and maximize your monomer yield.

Workflow Visualization: Mechanistic Pathways & Kinetic Traps

Mechanistic pathways and kinetic traps in 3-tert-butyl-1,4-dioxan-2-one synthesis.

Diagnostic FAQs & Troubleshooting

Q1: Why does direct lactonization of my linear precursor yield primarily linear oligomers instead of the cyclic monomer? Causality & Solution: The tert-butyl group at the C3 position introduces severe steric bulk adjacent to the carbonyl electrophile. While gem-dialkyl groups typically promote cyclization (the Thorpe-Ingold effect), the massive A-value of the tert-butyl group (~4.8 kcal/mol) sterically hinders the required Bürgi-Dunitz trajectory for intramolecular nucleophilic attack by the terminal hydroxyl group. Consequently, the kinetic equilibrium shifts toward intermolecular esterification, forming linear oligomers, a common issue in [1]. Resolution: You must shift the reaction from thermodynamic to kinetic control. Employ pseudo-high-dilution techniques (maintaining monomer concentration < 0.01 M via syringe pump) and utilize potent dehydrating agents like Mukaiyama's reagent to rapidly trap the acyl intermediate before bimolecular collisions can occur.

Q2: I am using the transition-metal-catalyzed diazo insertion route, but I observe massive diazo dimerization. How do I fix this? Causality & Solution: The synthesis of 3-substituted 1,4-dioxan-2-ones via relies on the controlled decomposition of a diazoester precursor[2]. If the metal-carbene formation is too rapid, bimolecular carbene-carbene collisions (dimerization) outpace the intramolecular O-H insertion. Highly active, unhindered catalysts like Rh2(OAc)4 exacerbate this dimerization. Resolution: Switch your catalyst to Cu(hfacac)2 (Bis(hexafluoroacetylacetonato)copper(II)). The bulky, electron-withdrawing hfacac ligands modulate the electrophilicity of the copper-carbene intermediate. This suppresses bimolecular dimerization and guides the reaction cleanly through the oxonium ylide intermediate to achieve high chemoselectivity[2].

Q3: How can I effectively separate the 3-tert-butyl-1,4-dioxan-2-one monomer from unreacted starting materials and oligomeric byproducts? Causality & Solution: Because the cyclic monomer and its linear oligomers share identical repeating units, standard silica gel chromatography often fails due to matching Rf values. However, the cyclic monomer possesses a significantly lower boiling point and higher vapor pressure than the oligomeric chains. Resolution: Utilize Kugelrohr short-path vacuum distillation. Distilling the crude mixture at 70–85 °C under high vacuum (0.8 mmHg) selectively volatilizes the 3-tert-butyl-1,4-dioxan-2-one monomer, leaving the oligomers trapped in the distillation pot. Subsequent recrystallization from cold absolute ethanol yields >99% pure crystalline monomer, a standard purification technique for[3].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and monomer yield, demonstrating why modern ylide-trapping outperforms traditional lactonization for sterically hindered substrates.

| Synthesis Pathway | Catalyst / Reagent | Concentration | Temp (°C) | Primary Byproduct | Monomer Yield (%) |

| Direct Lactonization | p-Toluenesulfonic Acid | 0.5 M | 110 | Linear Oligomers | 15 - 20% |

| Direct Lactonization | Mukaiyama's Reagent | 0.01 M | 40 | Unreacted SM | 45 - 50% |

| Oxonium Ylide Trapping | Rh2(OAc)4 | 0.1 M | 25 | Diazo Dimers | 30 - 35% |

| Oxonium Ylide Trapping | Cu(hfacac)2 | 0.1 M | 25 | Aldol Epimers | 78 - 85% |

Validated Experimental Methodologies

Protocol A: Cu(hfacac)2-Catalyzed Synthesis via Oxonium Ylide Trapping

This protocol is a self-validating system: the use of a syringe pump ensures the steady-state concentration of the metal-carbene remains critically low, inherently preventing the dimerization failure mode.

-

Catalyst Preparation: Flame-dry a 100 mL two-neck Schlenk flask under argon. Add Cu(hfacac)2 (5 mol%) and anhydrous dichloromethane (DCM, 20 mL).

-

Precursor Loading: Dissolve the primary hydroxy diazoester precursor (1.0 mmol) in anhydrous DCM (10 mL). Load this solution into a gas-tight syringe.

-

Controlled Trapping (Critical Step): Using a programmable syringe pump, add the diazoester solution to the vigorously stirring catalyst suspension over exactly 4 hours at 25 °C. Do not accelerate this step; the slow addition is the causal factor in suppressing dimerization[2].

-

Quenching & Workup: Stir for an additional 1 hour post-addition to ensure complete conversion. Quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with DCM (3 x 15 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.

-

Isolation: Purify the crude residue via short-path vacuum distillation (0.8 mmHg, 70–85 °C) to isolate the pure 3-tert-butyl-1,4-dioxan-2-one[3].

Protocol B: High-Dilution Macrolactonization

Use this legacy protocol only if diazo precursors are unavailable. It relies on extreme dilution to kinetically favor intramolecular cyclization over intermolecular collision.

-

Activation: In a flame-dried 250 mL round-bottom flask, dissolve 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 1.2 mmol) and triethylamine (2.4 mmol) in anhydrous acetonitrile (100 mL). Heat the system to a gentle reflux (82 °C).

-

Syringe Pump Addition: Dissolve 2-(2-hydroxyethoxy)-3,3-dimethylbutanoic acid (1.0 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise via syringe pump over 12 hours to the refluxing activation mixture.

-

Workup: Cool the reaction to room temperature, concentrate the solvent by 80%, and partition the residue between diethyl ether (50 mL) and water (50 mL). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove the pyridone byproduct.

-

Purification: Dry over MgSO4, evaporate the solvent, and recrystallize the crude solid from cold absolute ethanol to yield the cyclic monomer[4].

References

-

Guo, X., Liu, W., & Hu, W. (2014). "A facile access to polyfunctional oxygen-containing heterocycles via intramolecularly formed protic oxonium ylide trapping processes." Chemistry - An Asian Journal, 9(1), 117-120. URL:[Link]

-

Kricheldorf, H. R., et al. (1998). "Polylactones, 42. Zn L-lactate-catalyzed polymerizations of 1,4-dioxan-2-one." Macromolecular Chemistry and Physics, 199(6), 1089-1097. URL:[Link]

-

Maurer, M. et al. (2012). "A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat." Chemical Research in Toxicology, 25(6), 1313-1318. URL:[Link]

-

Zhang, Y. et al. (2023). "Selective Synthesis and Polymerization of Methyl-1,4-dioxan-2-one toward Closed-Loop Recyclable Poly(ether-alt-ester) from Methyl Glycolate and Propylene Oxide." Biomacromolecules, 24(12), 5650-5659. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A facile access to polyfunctional oxygen-containing heterocycles via intramolecularly formed protic oxonium ylide trapping processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting low conversion rates in 3-tert-butyl-1,4-dioxan-2-one polymerization

Welcome to the technical support center for the ring-opening polymerization (ROP) of 3-tert-butyl-1,4-dioxan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low monomer conversion, and to provide answers to frequently asked questions.

Troubleshooting Guide: Low Conversion Rates

Low or incomplete monomer conversion is one of the most frequent challenges in ring-opening polymerization. This section addresses the most common causes in a question-and-answer format, providing both the rationale and actionable solutions.

Q1: Is my 3-tert-butyl-1,4-dioxan-2-one monomer pure enough for polymerization?

A1: Monomer purity is paramount. The ring-opening polymerization of lactones is highly sensitive to impurities, which can inhibit the catalyst, initiate unwanted side reactions, or act as chain-terminating agents.

-

The Problem with Impurities:

-

Water: Water is a common and highly detrimental impurity. It can react with many catalysts, particularly metal alkoxides like tin(II) octoate (Sn(Oct)₂), deactivating them.[1][2] It can also act as an initiator, leading to polymers with lower molecular weights than targeted, or hydrolyze the monomer and the growing polymer chain.[3][4]

-

Acidic/Basic Impurities: Residual acids or bases from the monomer synthesis (e.g., from the cyclization of 2-hydroxy-3,3-dimethylbutanoic acid) can interfere with the catalyst, leading to unpredictable polymerization rates and side reactions.[4]

-

-

Solution: Rigorous Monomer Purification Before use, the monomer should be purified to remove water and other contaminants. Recrystallization is an effective method.[5]

Experimental Protocol: Monomer Recrystallization

-

Dissolution: Dissolve the crude 3-tert-butyl-1,4-dioxan-2-one monomer in a suitable solvent, such as ethyl acetate, at room temperature.[5]

-

Crystallization: Cool the solution slowly to a low temperature (e.g., -20 °C) to induce crystallization.[5]

-

Isolation: Filter the resulting crystals under vacuum.

-

Drying: Dry the purified crystals thoroughly under high vacuum for several hours to remove any residual solvent and moisture.

-

Storage: Store the purified monomer in a desiccator under an inert atmosphere (e.g., in a glovebox) to prevent re-absorption of moisture.

-

Q2: My monomer is pure. Could my reaction conditions be the problem?

A2: Absolutely. A strictly inert and anhydrous environment is critical. Even with pure monomer, contamination from the solvent, glassware, or atmosphere can halt the polymerization.

-

The Problem with Atmosphere and Solvents:

-

Oxygen and Moisture: Many ROP catalysts are sensitive to air and moisture.[2][6] Reactions exposed to the atmosphere often fail or yield poor results.

-

Solvent Purity: The solvent must be rigorously dried. Common solvents like toluene or tetrahydrofuran (THF) must be purified over a suitable drying agent.[7]

-

-

Solution: Implement Inert Atmosphere Techniques Using a Schlenk line or a glovebox is standard practice for setting up these reactions.[6]

Experimental Protocol: Setting Up an Anhydrous ROP Reaction

-

Glassware Preparation: All glassware (reaction flask, stirrer bar, condenser) must be oven-dried at >120 °C for at least 4 hours and then cooled under a stream of dry nitrogen or argon, or by assembling hot and evacuating/backfilling on a Schlenk line.

-

Solvent Preparation: Use a freshly distilled, anhydrous solvent. Toluene, for example, can be dried by refluxing over sodium/benzophenone or by passing it through an activated alumina column.[7]

-

Reagent Transfer: Transfer the purified monomer, solvent, initiator (e.g., benzyl alcohol), and catalyst into the reaction flask under a positive pressure of inert gas.

-

Reaction Execution: Maintain the inert atmosphere throughout the polymerization by using a nitrogen/argon bubbler or by keeping the flask sealed under static inert gas pressure.

-

Q3: How do I know if my catalyst and initiator are active and appropriate?

A3: Catalyst choice and activity are central to success. The most common catalyst for lactone ROP, Sn(Oct)₂, is effective but has specific requirements.

-

The Catalyst/Initiator System:

-

Sn(Oct)₂ Mechanism: Stannous octoate is technically a pre-catalyst. It reacts with an initiator, typically an alcohol (e.g., benzyl alcohol), to form the true initiating species, a tin alkoxide.[1][8][9] The polymerization then proceeds via a coordination-insertion mechanism.[10][11]

-

Catalyst Sensitivity: Sn(Oct)₂ is sensitive to hydrolysis, which deactivates it.[1] It must be stored under an inert atmosphere and handled with care.

-

Steric Hindrance: The bulky tert-butyl group on the monomer can create steric hindrance, potentially slowing down the polymerization rate compared to less substituted lactones like ε-caprolactone. This may require higher temperatures or longer reaction times to achieve high conversion.

-

-

Solutions: Catalyst Selection and Handling

-

Verify Catalyst Activity: Ensure your Sn(Oct)₂ is from a reliable source and has been stored properly. If in doubt, test it with a more reactive, less-hindered monomer like ε-caprolactone to confirm its activity.

-

Ensure Initiator Presence: Sn(Oct)₂ requires a protic initiator like an alcohol to start the polymerization.[1][12] Without it, initiation will be slow and uncontrolled, relying on trace water impurities.

-

Consider Alternatives: If Sn(Oct)₂ consistently fails, consider other catalytic systems. Organocatalysts like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or enzymatic catalysts (lipases) can sometimes offer better tolerance to impurities or provide different reactivity profiles.[13][14][15]

Table 1: Comparison of Common Catalytic Systems for Lactone ROP

Catalyst Type Example(s) Advantages Disadvantages Metal-Based Sn(Oct)₂, Y(OTf)₃ High activity, well-understood.[12] Sensitive to moisture and air, potential metal contamination.[1][13] Organocatalyst TBD, DBU, Diphenyl Phosphate Metal-free, often good functional group tolerance.[16] Can be sensitive to impurities, may require specific conditions.[15] | Enzymatic | Lipases (e.g., Novozym-435) | Mild reaction conditions, high selectivity, biodegradable.[13][17] | Slower reaction rates, solvent-dependent activity, higher cost.[18] |

-

Q4: My reaction starts but then stalls at low-to-moderate conversion. What's happening?

A4: A stalled reaction often points to equilibrium limitations or catalyst deactivation over time.

-

Potential Causes for Stalling:

-

Polymerization-Depolymerization Equilibrium: Ring-opening polymerization is a reversible reaction.[19] As the concentration of polymer increases and monomer decreases, the rate of the reverse reaction (depolymerization) can become significant, leading to an equilibrium state where net conversion ceases. This is particularly relevant for six-membered rings.

-

Vitrification: As the polymer forms, the viscosity of the reaction medium increases dramatically.[20] If the glass transition temperature (Tg) of the polymer/monomer mixture rises above the reaction temperature, the system can vitrify, trapping the remaining monomer and preventing catalyst-monomer encounters.

-

Catalyst Degradation: Over long reaction times at elevated temperatures, the catalyst may slowly degrade or participate in side reactions, losing its activity.

-

-

Solutions: Shifting the Equilibrium and Optimizing Conditions

-

Increase Monomer Concentration: Running the polymerization in bulk (solvent-free) or at a higher concentration can favor the forward reaction and push the equilibrium towards higher conversion.

-

Adjust Temperature: While higher temperatures increase the reaction rate, they can also shift the equilibrium towards the monomer (lower conversion). For this specific monomer, a temperature range of 110-130 °C is often a good starting point. If stalling occurs, slightly lowering the temperature might improve the final equilibrium conversion, though it will take longer to reach.

-

Monitor and Extend Reaction Time: Take aliquots periodically to monitor conversion by ¹H NMR. If the reaction is simply slow due to steric hindrance, it may just require more time (24-48 hours or more).

-

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose the cause of low conversion.

Caption: A step-by-step diagnostic workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q5: What is a general protocol for the polymerization of 3-tert-butyl-1,4-dioxan-2-one?

A5: The following is a representative protocol using Sn(Oct)₂ and benzyl alcohol (BnOH). Ratios and conditions should be optimized for your specific molecular weight target.

Experimental Protocol: General ROP Procedure

-

Preparation: Add oven-dried 3-tert-butyl-1,4-dioxan-2-one monomer and a stirrer bar to a flame-dried Schlenk flask inside a glovebox or under a positive flow of argon.

-

Reagent Addition: Add anhydrous toluene via syringe to achieve the desired monomer concentration (e.g., 1-2 M).

-

Initiator: Add the initiator, benzyl alcohol (e.g., at a monomer-to-initiator ratio of 100:1 for a target DP of 100), via microsyringe.

-

Catalyst: Add the catalyst, Sn(Oct)₂ (e.g., at a monomer-to-catalyst ratio of 500:1 to 1000:1), via syringe from a stock solution in anhydrous toluene.

-

Reaction: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C). Allow the reaction to stir for the specified time (e.g., 24-48 hours). The viscosity of the solution will increase as the polymerization proceeds.[6]

-

Termination and Purification:

-

Cool the reaction to room temperature.

-

Dissolve the viscous product in a suitable solvent (e.g., dichloromethane).

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).[6]

-

Filter the precipitated polymer and wash with fresh non-solvent.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

Q6: How can I confirm polymerization and determine the monomer conversion?

A6: The primary methods are ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

-

¹H NMR Spectroscopy: This is the most direct way to measure monomer conversion. By comparing the integral of a characteristic monomer proton signal with the corresponding signal in the polymer repeat unit, you can calculate the conversion. For 3-tert-butyl-1,4-dioxan-2-one, you would typically monitor the disappearance of the monomer's methine or methylene protons adjacent to the ester and ether linkages as new, broader polymer peaks appear at slightly different chemical shifts.[15]

-

Gel Permeation Chromatography (GPC): GPC (or Size Exclusion Chromatography, SEC) separates molecules by size. It confirms the formation of a high molecular weight polymer and allows you to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.[21][22][23]

Q7: What is the mechanism for Sn(Oct)₂-catalyzed ring-opening polymerization?

A7: The most widely accepted mechanism is the coordination-insertion mechanism .[10][11]

-

Initiation: The Sn(Oct)₂ catalyst reacts with an alcohol initiator (ROH) to form a tin alkoxide species, which is the active initiator.[1][8]

-

Coordination: The carbonyl oxygen of the monomer coordinates to the tin center of the active initiator. This activates the monomer by making the carbonyl carbon more electrophilic.

-

Insertion: The alkoxide group on the tin atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This cleaves the acyl-oxygen bond of the ring, inserting the monomer unit between the tin atom and the alkoxide group. The process extends the chain by one unit.

-

Propagation: Steps 2 and 3 repeat, with new monomer units coordinating and inserting into the tin-polymer chain bond, propagating the polymer chain.

Caption: Simplified coordination-insertion mechanism for ROP.

References

-

ResearchGate. (n.d.). Possible mechanism of L-LA polymerization using Sn(Oct) 2 as a catalyst. Available from: [Link]

-

Macromolecules. (2002). Probing Water-Temperature Relationships for Lipase-Catalyzed Lactone Ring-Opening Polymerizations. ACS Publications. Available from: [Link]

-

Macromolecules. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ACS Publications. Available from: [Link]

-

CSB and SJU Digital Commons. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. Available from: [Link]

-

Macromolecules. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone. ACS Publications. Available from: [Link]

-

MDPI. (2022). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Available from: [Link]

-

IntechOpen. (2018). Chapter 5: Ring-opening Polymerization of Lactones. Available from: [Link]

-

Polymer Chemistry. (2022). Syntheses of polylactides by means of tin catalysts. RSC Publishing. Available from: [Link]

-

Royal Society of Chemistry. (2021). Paper of the month: Ring opening polymerization of ε-caprolactone through water. Available from: [Link]

-

University of Twente. (n.d.). THE MECHANISM OF THE RING-OPENING POLYMERIZATION OF LACTIDE AND GLYCOLIDE. Available from: [Link]

-

MDPI. (2013). Ring-Opening Polymerization—An Introductory Review. Available from: [Link]

-

ORBi. (n.d.). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Available from: [Link]

-

PMC - NIH. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. Available from: [Link]

-

RSC Publishing. (2023). Highly crosslinked polyesters prepared by ring-opening copolymerization of epoxidized baru nut and macaw palm oils with cyclic anhydrides. Available from: [Link]

-

Biomacromolecules. (2026). Selective Synthesis and Polymerization of Methyl-1,4-dioxan-2-one toward Closed-Loop Recyclable Poly(ether-alt-ester) from Methyl Glycolate and Propylene Oxide. ACS Publications. Available from: [Link]

-

bioRxiv. (2025). Systematic development of degradable polyester biomaterials via ring-opening copolymerization of succinic anhydride and epoxides. Available from: [Link]

-

University of the Free State. (n.d.). Ring-Opening polymerization. Available from: [Link]

-

Biomacromolecules. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ACS Publications. Available from: [Link]

- Google Patents. (n.d.). US5391768A - Purification of 1,4-dioxan-2-one by crystallization.

-

ResearchGate. (n.d.). Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers. Available from: [Link]

-

ResearchGate. (n.d.). RING-OPENING POLYMERIZATION OF 1,4-DIOXAN-2-ONE INITIATED BY LANTHANUM TRIS(2,6-DI-TERT-BUTYL-4-METHYLPHENOLATE). Available from: [Link]

-

University of Birmingham. (n.d.). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. Available from: [Link]

- Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.

-

PMC. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Available from: [Link]

- Google Patents. (n.d.). WO2010100390A1 - Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers.

-

LookChem. (n.d.). Purification of 1,4-Dioxane - Chempedia. Available from: [Link]

-

ResearchGate. (n.d.). Thermal decomposition of poly(1,4-dioxan-2-one). Available from: [Link]

-

DTIC. (n.d.). SYNTHESIS AND CHARACTERISATION OF HYDROXY-TERMINATED POLYBUTADIENES. Available from: [Link]

- Google Patents. (n.d.). US4166821A - Process for preparing 1,4-dioxan-2-ones.

-

PMC. (n.d.). Synthesis and structure/properties characterizations of four polyurethane model hard segments. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 12. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 13. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. WO2010100390A1 - Catalytic polymerization method for 1,4-dioxane-2,5-diones, and corresponding polymers - Google Patents [patents.google.com]

- 17. orbi.uliege.be [orbi.uliege.be]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and structure/properties characterizations of four polyurethane model hard segments - PMC [pmc.ncbi.nlm.nih.gov]

optimizing solvent and temperature for 3-tert-butyl-1,4-dioxan-2-one catalyzed reactions

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the catalytic ring-opening polymerization (ROP) and functionalization of 3-tert-butyl-1,4-dioxan-2-one (3-TB-DOX) .

While unsubstituted 1,4-dioxan-2-one polymerizes efficiently at elevated temperatures (e.g., 100 °C) to form resorbable materials used in medical sutures and cardiovascular grafts[1][2], the introduction of a bulky tert-butyl group at the 3-position drastically alters the thermodynamic and kinetic landscape. This guide provides field-proven insights into optimizing solvent and temperature to overcome these specific steric and thermodynamic barriers.

Thermodynamic & Kinetic Fundamentals

To successfully polymerize 3-TB-DOX, you must balance two competing physical forces:

-

Thermodynamic Ceiling Temperature ( Tc ): The bulky tert-butyl group causes severe steric repulsion in the linear polymer backbone. This relieves less ring strain upon opening, reducing the enthalpy of polymerization ( ΔHp ). Consequently, the Tc of 3-TB-DOX is drastically lower than that of standard dioxanones. If your reaction temperature exceeds Tc , depolymerization (unzipping) outpaces propagation.

-

Kinetic Activation Energy: Because the monomer is sterically hindered, the activation energy for catalyst insertion is high. The reaction requires sufficient thermal energy or a highly active catalyst to proceed.

Thermodynamic decision matrix for 3-TB-DOX polymerization temperature and solvent selection.

Troubleshooting & FAQs